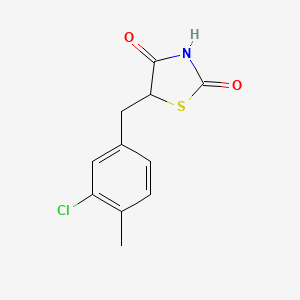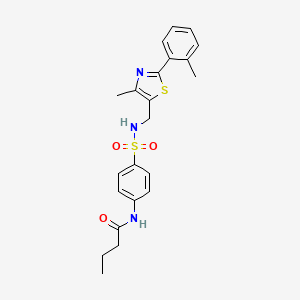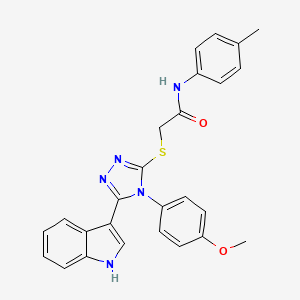
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a 1,2,4-triazole ring, a methoxyphenyl group, and an acetamide group . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C26H23N5O2S, and it has a molecular weight of 469.56. The indole and 1,2,4-triazole rings, along with the methoxyphenyl and acetamide groups, contribute to the complexity of the molecule’s structure.Applications De Recherche Scientifique
Pharmaceutical Applications
Compounds with structures similar to the specified compound have been explored for their potential in drug development due to their diverse biological activities. For instance, derivatives of acetamide, particularly those incorporating heterocyclic components such as triazoles, have been synthesized and evaluated for their anti-HIV activity. Such studies indicate that these compounds could serve as leads in the development of antiviral agents due to their ability to inhibit the replication of HIV-1 and HIV-2 in vitro (Hamad et al., 2010).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of acetamide derivatives have been a subject of research, highlighting their potential as therapeutic agents against various pathogenic microorganisms. A study involving the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed that some synthesized compounds exhibited promising antibacterial and antifungal activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Enzyme Inhibition for Therapeutic Applications
Derivatives similar to the specified compound have been explored for their enzyme inhibitory activities, which can lead to therapeutic applications in various diseases. For example, compounds synthesized with triazole analogues have been evaluated for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating their potential as candidates for treating conditions associated with these enzymes (Virk et al., 2018).
Anticancer Activity
The anticancer properties of certain acetamide derivatives, especially those incorporating triazole and phenyl groups, have been investigated, showing that some compounds possess inhibitory activity against cancer cell lines. This suggests a pathway for the development of new anticancer agents based on the structural framework of acetamide derivatives (Kumar et al., 2019).
Safety and Hazards
As this compound is intended for research use only, it should be handled with care, following appropriate safety protocols.
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-17-7-9-18(10-8-17)28-24(32)16-34-26-30-29-25(22-15-27-23-6-4-3-5-21(22)23)31(26)19-11-13-20(33-2)14-12-19/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIQEIVAYAXVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
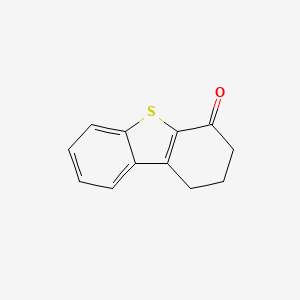
![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)

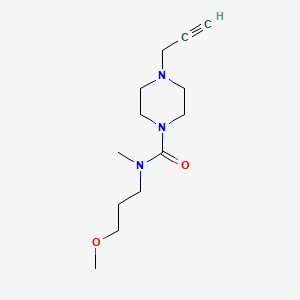
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2729757.png)
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2729759.png)
![4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2729760.png)
